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Introduction
Phosphoramidite chemistry is the universally adopted method for the chemical synthesis of

DNA and RNA, renowned for its high efficiency and reliability.[1][2][3] First introduced in the

early 1980s, this method has become the gold standard, enabling the routine, automated

synthesis of oligonucleotides up to 200 base pairs in length.[4] The process is characterized by

a four-step cycle that sequentially adds nucleoside phosphoramidites to a growing

oligonucleotide chain that is attached to a solid support.[5][6] The success of this chemistry

hinges on the strategic use of protecting groups, which prevent unwanted side reactions and

ensure that the synthesis proceeds with high fidelity.[4][7] These protecting groups render the

phosphoramidite molecules stable while allowing for their controlled, sequential removal and

reaction.[3][4]

The core of the methodology involves the reaction of a nucleoside phosphoramidite, which has

a protected 5'-hydroxyl group, with the free 5'-hydroxyl group of a nucleoside bound to a solid

support. This cycle of deprotection, coupling, capping, and oxidation is repeated until the

desired sequence is assembled. The high coupling efficiency, typically exceeding 99%, is a key

advantage of this technique.[4][8]
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The successful synthesis of oligonucleotides via phosphoramidite chemistry relies on several

key components: the phosphoramidite building blocks, a solid support, and a suite of protecting

groups and reagents.

Phosphoramidite Monomers
The building blocks for DNA synthesis are nucleoside phosphoramidites. These are modified

nucleosides where the 3'-hydroxyl group is converted to a reactive phosphoramidite moiety.[4]

Key features of a standard phosphoramidite monomer include:

A 5'-hydroxyl protecting group: The most common is the acid-labile dimethoxytrityl (DMT)

group, which prevents the 5'-hydroxyl from reacting out of turn.[4][9][10]

A phosphoramidite group at the 3' position: This consists of a P(III) atom bonded to a

diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group is an

excellent leaving group during the coupling reaction, while the 2-cyanoethyl group protects

the phosphate backbone.[4]

Base-protecting groups: The exocyclic amino groups of adenine (A), cytosine (C), and

guanine (G) are protected to prevent side reactions. Thymine (T) does not have an exocyclic

amino group and therefore does not require protection.[7][11]

Solid Support
Oligonucleotide synthesis is performed using a solid-phase approach, where the first

nucleoside is attached to a solid support, typically Controlled Pore Glass (CPG).[8][9][10] This

simplifies the synthesis process by allowing for the easy removal of excess reagents and

byproducts by simple washing after each step.[4] The synthesis proceeds in the 3' to 5'

direction, opposite to the biological synthesis of DNA.[12]

The Phosphoramidite DNA Synthesis Cycle
The synthesis of an oligonucleotide is a cyclic process, with each cycle resulting in the addition

of one nucleotide to the growing chain. The four steps in the synthesis cycle are deblocking,

coupling, capping, and oxidation.[5][6]

Step 1: Deblocking (Detritylation)
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The first step in each cycle is the removal of the 5'-DMT protecting group from the nucleoside

attached to the solid support (or the last nucleoside added to the chain). This is achieved by

treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic

acid (DCA) in an inert solvent like dichloromethane.[2][9][10] This exposes the 5'-hydroxyl

group, making it available for reaction with the next phosphoramidite.[8]

Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing chain. The

phosphoramidite is activated by a weak acid, such as tetrazole, 5-benzylthio-1H-tetrazole

(BTT), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI).[2][13] The activator

protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a

good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group

of the growing chain to form a phosphite triester linkage.[4] This reaction is very efficient, with

coupling efficiencies typically greater than 99%.[4][8]

Step 3: Capping
Because the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl

groups on the growing chains will not have reacted with the incoming phosphoramidite. To

prevent these unreacted chains from participating in subsequent cycles, which would result in

oligonucleotides with internal deletions, a "capping" step is performed.[4][13] This is typically

done by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and

1-methylimidazole.[13]

Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under

acidic conditions. Therefore, it is oxidized to a more stable P(V) phosphate triester.[12] This is

typically accomplished using a solution of iodine in the presence of water and a mild base,

such as pyridine or lutidine.[9][12]

Following the oxidation step, the cycle is repeated, starting with the deblocking step to remove

the DMT group from the newly added nucleotide, until the desired oligonucleotide sequence is

synthesized.
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Post-Synthesis Processing: Cleavage and
Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support,

and all remaining protecting groups on the nucleobases and the phosphate backbone must be

removed. This is typically achieved by treating the solid support with aqueous ammonium

hydroxide. The 2-cyanoethyl protecting groups on the phosphate backbone are removed by β-

elimination. The base-protecting groups are also removed by hydrolysis. Under the strongly

basic conditions of deprotection, a potential side reaction is the Michael addition of acrylonitrile,

a byproduct of the deprotection of the phosphate backbone, to the heterocyclic bases,

particularly thymine.[12]

Quantitative Data and Reagents
The following tables summarize the key reagents and protecting groups used in

phosphoramidite DNA synthesis.

Table 1: Reagents in the Phosphoramidite Synthesis Cycle
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Step Purpose Common Reagents

Deblocking
Removal of the 5'-DMT

protecting group

3% Trichloroacetic acid (TCA)

or Dichloroacetic acid (DCA) in

Dichloromethane (DCM)

Coupling
Formation of the phosphite

triester linkage

Nucleoside phosphoramidite

and an activator (e.g.,

Tetrazole, DCI, ETT, BTT) in

Acetonitrile

Capping
Blocking of unreacted 5'-

hydroxyl groups

Acetic anhydride and 1-

methylimidazole

Oxidation
Conversion of phosphite

triester to phosphate triester

Iodine in Tetrahydrofuran

(THF), water, and pyridine or

lutidine

Cleavage & Deprotection

Release from solid support

and removal of all protecting

groups

Aqueous ammonium hydroxide

Table 2: Common Protecting Groups in DNA Synthesis

Group Protected Protecting Group Chemical Name
Deprotection
Condition

5'-Hydroxyl DMT Dimethoxytrityl
Mild acid (e.g., TCA,

DCA)

Phosphate CE 2-Cyanoethyl
Base (e.g., aqueous

ammonia)

Adenine (N6-amino) Bz Benzoyl Aqueous ammonia

Cytosine (N4-amino) Bz or Ac Benzoyl or Acetyl Aqueous ammonia

Guanine (N2-amino) ibu Isobutyryl Aqueous ammonia

Experimental Protocols
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The following is a generalized protocol for a single cycle of phosphoramidite DNA synthesis as

it would be performed by an automated DNA synthesizer. The oligonucleotide is assumed to be

growing on a CPG solid support packed in a column.

Deblocking: A solution of 3% TCA in dichloromethane is passed through the column for

approximately 1-2 minutes to remove the DMT group from the 5'-hydroxyl of the nucleotide

attached to the CPG. The column is then washed with acetonitrile to remove the acid and the

cleaved DMT cation.

Coupling: A solution containing the desired nucleoside phosphoramidite and an activator

(e.g., tetrazole) in acetonitrile is passed through the column. The reaction is allowed to

proceed for 1-5 minutes to ensure high coupling efficiency. The column is then washed with

acetonitrile.

Capping: A solution of capping reagent A (acetic anhydride/lutidine/THF) and capping

reagent B (1-methylimidazole/THF) are simultaneously passed through the column. The

reaction time is typically 1-2 minutes. The column is then washed with acetonitrile.

Oxidation: A solution of iodine in THF/water/pyridine is passed through the column and

allowed to react for 1-2 minutes to oxidize the phosphite triester to a phosphate triester. The

column is then washed with acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the sequence.
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Caption: The four-step cycle of phosphoramidite DNA synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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